(23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA

Peroxisomal β-oxidation Acyl-CoA oxidase Enzyme kinetics

Standard biochemical assays using generic C38:5-CoA fail due to ELOVL4’s strict discrimination between ω-3 and ω-6 isomers. This leads to irreproducible kinetics and invalidated disease models. - **Authentic ω-3 isomer** - matches human retinal & neuronal metabolites; not substitutable with ω-6 - **Verified ELOVL4 product** - ideal as substrate/reference in elongation assays or STGD3 pharmacodynamic studies - **LC-MS/MS certified** - ensures correct annotation of 38:5n3 in retina, plasma, or ARPE-19 models Synthesized under cGMP-like controls. Available for expedited R&D shipment.

Molecular Formula C59H100N7O17P3S
Molecular Weight 1304.4 g/mol
Cat. No. B15598215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA
Molecular FormulaC59H100N7O17P3S
Molecular Weight1304.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H100N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-50(68)87-43-42-61-49(67)40-41-62-57(71)54(70)59(2,3)45-80-86(77,78)83-85(75,76)79-44-48-53(82-84(72,73)74)52(69)58(81-48)66-47-65-51-55(60)63-46-64-56(51)66/h5-6,8-9,11-12,14-15,17-18,46-48,52-54,58,69-70H,4,7,10,13,16,19-45H2,1-3H3,(H,61,67)(H,62,71)(H,75,76)(H,77,78)(H2,60,63,64)(H2,72,73,74)/b6-5-,9-8-,12-11-,15-14-,18-17-/t48-,52-,53-,54+,58-/m1/s1
InChIKeyRERZAECWBHIRBM-YGXFSRDHSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ω-3 C38:5-CoA: Overview & Molecular Definition


(23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 38-carbon backbone and five cis double bonds at the Δ23, Δ26, Δ29, Δ32, and Δ35 positions . It is formally derived from the condensation of coenzyme A with (23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoic acid and exists predominantly as the tetra-anionic species (4−) at physiological pH [1][2]. This compound belongs to the class of very-long-chain polyunsaturated fatty acyl-CoAs (C>22) that serve as obligate substrates for peroxisomal β-oxidation—a catabolic pathway exclusive to peroxisomes and fundamentally distinct from mitochondrial fatty acid degradation [3].

Isomer identity

Confirmed ω-3 (n-3) double-bond pattern for ELOVL4 substrate studies

Enzymatic context

Reported ELOVL4 preference for ω-3 acyl-CoA supports VLC-PUFA elongation assays

Metabolite fit

Matches annotated human retinal lipid metabolite for tissue-specific research

ω-3 C38:5-CoA: Why Isomer Specificity Matters


Substituting (23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA with generic saturated VLCFA-CoA esters (e.g., C24:0-CoA, C26:0-CoA) or shorter polyunsaturated species introduces critical experimental confounds due to fundamental differences in enzyme recognition, transport efficiency, and metabolic fate. Peroxisomal acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme of peroxisomal β-oxidation, exhibits markedly higher Vmax values for long-chain polyunsaturated acyl-CoAs compared to saturated counterparts of equivalent chain length [1]. Furthermore, peroxisomal ABC transporters ABCD1 and ABCD2 display overlapping yet distinct substrate preferences, with ABCD2 showing specific affinity for polyunsaturated species such as C22:6-CoA (DHA-CoA) that saturated VLCFA-CoAs do not engage [2]. These biochemical divergences translate directly into differential accumulation patterns in disease states—saturated VLCFA accumulate prominently in X-linked adrenoleukodystrophy, whereas polyunsaturated VLCFA species up to C38:5 accumulate preferentially in ACOX1 deficiency and Zellweger syndrome [3]. Consequently, experimental outcomes in peroxisomal metabolism assays, disease modeling, and inhibitor screening are exquisitely sensitive to the precise acyl chain length and unsaturation pattern of the CoA substrate employed.

ELOVL4 substrate preference may shift

ELOVL4 elongates ω-3 CoA more efficiently than ω-6; isomer swap could alter biosynthetic flux interpretation.

ω-6 isomer lacks human metabolite annotation

The ω-6 C38:5-CoA is not annotated as an endogenous human metabolite, limiting physiological study context.

STGD3 disease-pathway disconnect

ω-6 C38:5 is not the primary VLC-PUFA marker depleted in STGD3 models; using it may disconnect from disease-relevant endpoints.

ω-3 C38:5-CoA: Comparative Evidence vs. ω-6 Isomer


Stereochemistry & Enzymatic Discrimination

Peroxisomal β-oxidation demonstrates optimal specificity toward long-chain polyunsaturated acyl-CoA esters, with Vmax values for eicosa-8,11,14-trienoyl-CoA, eicosa-11,14,17-trienoyl-CoA, and docosa-7,10,13,16-tetraenoyl-CoA reaching approximately 150% of that obtained with the saturated reference substrate palmitoyl-CoA (C16:0-CoA) [1]. This kinetic advantage is a class-level property of polyunsaturated VLCFA-CoAs, including C38:5-CoA, and stands in marked contrast to saturated VLCFA-CoAs (e.g., C24:0-CoA, C26:0-CoA), which exhibit progressively lower Vmax values as chain length increases beyond C16 [1]. The Km values for these polyunsaturated substrates (13–22 µM) remain within the same range as palmitoyl-CoA (13.8 ± 1 µM), indicating that enhanced catalytic efficiency (Vmax/Km) is primarily driven by increased turnover number rather than altered binding affinity [1].

Substrate Preference
Class-level
ELOVL4 elongates ω-3 > ω-6 (qualitative)

Supports ω-3 enzyme-substrate context

Exact C38:5 fold-change not reported; class‑level inference

Peroxisomal β-oxidation Acyl-CoA oxidase Enzyme kinetics Substrate specificity

Endogenous Occurrence & Tissue Specificity

The peroxisomal ABC half-transporters ABCD1 (ALDP) and ABCD2 (ALDRP) exhibit overlapping but non-identical substrate specificities. While ABCD1 primarily transports saturated VLCFA-CoAs (C24:0-CoA, C26:0-CoA), ABCD2 shows a distinct preference for polyunsaturated fatty acyl-CoAs, specifically C22:6-CoA (DHA-CoA) and C24:6-CoA, in in vitro transport assays [1]. β-Oxidation studies in cellular models further demonstrate a specific involvement of ALDRP/ABCD2 in the metabolism of docosahexaenoic acid (C22:6n-3), a function not efficiently compensated by ABCD1 [1]. Given that C38:5-CoA belongs to the same n-6 polyunsaturated VLCFA family and exceeds the chain length of C24:6-CoA, it is predicted to engage ABCD2-dependent transport pathways preferentially over ABCD1-mediated import.

Endogenous Occurrence
Cross-study comparable
ω-3 isomer: human metabolite (ChEBI) vs ω-6: no annotation

Supports human retinal lipid context

ω-6 lacks documented tissue occurrence

Peroxisomal ABC transporters ABCD1 ABCD2 Substrate selectivity VLCFA transport

STGD3/ELOVL4 Disease Pathway Association

Lipidomic profiling of acyl-CoA pools across rat tissues reveals exceptional enrichment of specific very-long-chain polyunsaturated species in isolated organs: C34:4-CoA is enriched in heart, C38:5-CoA is uniquely enriched in testes, and C38:6-CoA is enriched in soleus muscle [1]. This tissue-specific compartmentalization indicates that C38:5-CoA is not merely a metabolic intermediate destined for β-oxidation but serves as a dedicated substrate for testicular phospholipid acyl-chain remodeling, likely via acyl-CoA synthetase (ACS)-mediated incorporation into phosphatidylcholine or phosphatidylethanolamine species [1]. The enrichment of C38:5-CoA in testes is not shared by C38:6-CoA or C40:6-CoA, demonstrating that the precise unsaturation pattern (pentaenoic vs. hexaenoic) and chain length confer distinct biological targeting.

Disease Pathway Relevance
Cross-study comparable
C38:5n3 depleted in STGD3 models; ω-6 not primary marker

Supports disease-relevant biomarker context

Maps to ELOVL4 dysfunction pathology

Acyl-CoA synthetases Tissue-specific lipidomics Phospholipid remodeling C38:5-CoA

Polyenoic VLCFA-CoA Species Including C38:5-CoA Accumulate Selectively in Peroxisomal Deficiency Disorders

In brain tissue from patients with Zellweger syndrome (peroxisome biogenesis disorder), polyenoic very-long-chain fatty acids with chain lengths from 26 to 38 carbons accumulate in abnormal amounts [1]. These accumulating species are predominantly n-6 derivatives, including pentaenoic and hexaenoic fatty acids with 34, 36, and 38 carbon atoms [1]. Notably, this accumulation pattern differs from that of saturated VLCFA (C24:0, C26:0), which are the hallmark of X-linked adrenoleukodystrophy (X-ALD). Similarly, Acox1-null mice exhibit strikingly increased levels of both n-3 and n-6 very-long-chain polyunsaturated fatty acids over twenty-four carbons long, confirming that ACOX1 is the primary enzyme responsible for catabolizing these polyunsaturated VLCFA-CoA substrates [2].

Zellweger syndrome ACOX1 deficiency Peroxisomal disorders VLCFA accumulation Biomarkers

Chain-Length-Dependent ACOX1 Activity: Medium-Chain Preference and Declining Activity with Extended Polyunsaturated Chains

Human ACOX1 (peroxisomal acyl-CoA oxidase 1) exhibits highest activity against medium-chain fatty acyl-CoAs (C10–C14) and shows progressively decreasing activity with increasing chain length, a property conserved across mammalian species [1]. While activity on long-chain mono-unsaturated substrates is approximately 40% higher than with corresponding saturated substrates, the absolute catalytic rate declines as chain length extends beyond C18 [1]. For ultra-long-chain polyunsaturated substrates such as C38:5-CoA, this chain-length penalty implies that β-oxidation flux is kinetically limited relative to shorter polyunsaturated species (e.g., C22:6-CoA), despite the favorable Vmax enhancement conferred by unsaturation. This kinetic profile underscores that C38:5-CoA occupies a unique position in the substrate spectrum—sufficiently long to require multiple peroxisomal β-oxidation cycles before mitochondrial handoff, yet still a competent ACOX1 substrate unlike C26:0-CoA which shows negligible activity.

ACOX1 Chain-length specificity Peroxisomal β-oxidation Enzyme kinetics

ω-3 C38:5-CoA: Validated Application Scenarios


ELOVL4 Activity & Retinal VLC-PUFA Assays

Use C38:5-CoA as the exclusive substrate in isolated peroxisomal matrix enzyme assays to quantify chain-shortening kinetics, determine the number of β-oxidation cycles completed before product export, and characterize the metabolic intermediates generated (e.g., C36:4-CoA, C34:3-CoA). This approach enables precise dissection of the peroxisomal contribution to polyunsaturated VLCFA catabolism, which cannot be achieved using saturated VLCFA-CoAs (C24:0, C26:0) that exhibit poor ACOX1 activity [1][2].

Retinal Lipidomics & Biomarker Validation

Administer C38:5-CoA (or its non-esterified fatty acid precursor) to ACOX1-knockout or PEX-gene-deficient cell lines to recapitulate the polyunsaturated VLCFA accumulation phenotype observed in patient tissues. This substrate-specific accumulation profile—distinct from the saturated VLCFA elevation seen in ABCD1-deficient X-ALD models—provides a disease-relevant readout for high-content screening of small-molecule correctors or gene therapy vectors targeting peroxisomal β-oxidation [3].

STGD3 Disease Modeling & Drug Screening

Employ C38:5-CoA in liposomal transport assays or cellular uptake studies to characterize the substrate preference of ABCD2 relative to ABCD1. Because ABCD2 upregulation is a validated therapeutic strategy for X-ALD, quantifying the differential transport efficiency of polyunsaturated vs. saturated VLCFA-CoAs is essential for evaluating pharmacological agents that modulate ABCD2 expression or activity [4].

Metabolic Engineering for ω-3 VLC-PUFA Production

Utilize C38:5-CoA in acyl-CoA synthetase (ACS) activity assays with testicular microsomal fractions to investigate the enzymatic basis for tissue-specific enrichment of C38:5-containing phospholipids. This application is uniquely enabled by the tissue-specific enrichment data for C38:5-CoA in testes, a property not shared by C38:6-CoA or C40:6-CoA, making C38:5-CoA the biologically authenticated substrate for studies of spermatogenesis and sperm membrane lipid remodeling [5].

Application
Selection Property
Validation Focus
ELOVL4 elongation assays
ω-3 isomer-confirmed substrate
ELOVL4 substrate preference review
Retinal VLC-PUFA quantification
Authentic human metabolite standard
LC-MS/MS annotation accuracy review
STGD3 disease-model studies
ELOVL4 dysfunction biomarker
Pharmacodynamic biomarker context review
Heterologous ω-3 production
Isomer-specific analytical standard
Pathway flux quantification review

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